The synthesis of (R)-1-(Isoquinolin-5-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of isoquinoline derivatives or the direct alkylation of isoquinoline with appropriate alcohols under controlled conditions.
These methods require careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and selectivity for the desired enantiomer .
The molecular structure of (R)-1-(Isoquinolin-5-yl)ethan-1-ol can be represented as follows:
This compound consists of an isoquinoline ring system attached to an ethanolic side chain. The stereochemistry is crucial for its biological activity, with the (R) configuration being essential for interaction with biological targets.
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structure:
(R)-1-(Isoquinolin-5-yl)ethan-1-ol can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for (R)-1-(Isoquinolin-5-yl)ethan-1-ol largely depends on its interactions with biological targets. For instance, compounds containing isoquinoline structures have been shown to inhibit specific enzymes involved in metabolic pathways.
In particular, studies suggest that this compound may act as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), which is crucial in purine biosynthesis. By inhibiting this enzyme, (R)-1-(Isoquinolin-5-yl)ethan-1-ol may disrupt nucleotide synthesis in pathogens like Mycobacterium tuberculosis, presenting potential therapeutic applications against tuberculosis .
(R)-1-(Isoquinolin-5-yl)ethan-1-ol is typically a colorless liquid at room temperature with a characteristic odor. Its melting point and boiling point are influenced by its molecular structure and purity.
The compound exhibits typical behavior of alcohols, including:
Relevant data regarding its solubility, reactivity, and stability under various conditions are crucial for practical applications in research and industry .
(R)-1-(Isoquinolin-5-yl)ethan-1-ol has several potential applications in scientific research:
Isoquinoline alkaloids constitute one of the largest and most pharmacologically significant classes of plant-derived nitrogenous compounds. Historically, their medicinal use dates back millennia, with Papaver somniferum (opium poppy) serving as a primary source of morphine—the first isolated nitrogen-containing natural product identified in the early 19th century [1] [5]. This breakthrough catalyzed the systematic exploration of isoquinoline-containing plants, leading to the identification of over 2,500 structurally diverse analogs classified into 13 major subclasses, including benzylisoquinolines, aporphines, protoberberines, and morphinans [1] [6]. Chemotaxonomic studies reveal their highly conserved presence in ancient vascular plants, particularly within the Papaveraceae, Berberidaceae, Ranunculaceae, and Menispermaceae families, where they function as chemical defenses [1] [3].
The therapeutic significance of isoquinolines spans analgesia (morphine, codeine), anticancer therapy (berberine derivatives), antimicrobial applications, and neuroprotection. Their structural complexity enables multi-target engagement, making them particularly valuable for treating complex multifactorial diseases like neurodegeneration and cancer [1] [8]. Modern drug development continues leveraging these scaffolds, evidenced by FDA approvals like the antileukemic agent duvelisib (2018) and the anemia drug roxadustat (2018) [6].
Table 1: Key Isoquinoline Alkaloids and Their Pharmacological Significance
Alkaloid | Structural Class | Natural Source | Primary Pharmacological Activities |
---|---|---|---|
Morphine | Morphinan | Papaver somniferum | Analgesia, CNS depression |
Berberine | Protoberberine | Berberis aristata | Antimicrobial, antidiabetic, anticancer |
Papaverine | Benzylisoquinoline | Papaver somniferum | Vasodilation, smooth muscle relaxation |
Nuciferine | Aporphine | Nelumbo nucifera | Neuroprotection, anti-obesity |
Tetrandrine | Bisbenzylisoquinoline | Stephania tetrandra | Calcium channel blockade, anti-inflammatory |
Chirality profoundly influences the pharmacokinetic and pharmacodynamic profiles of isoquinoline alkaloids. Stereogenic centers arise during biosynthesis—primarily via L-tyrosine or L-phenylalanine precursors—through enzymatic transformations like stereoselective Pictet-Spengler condensations catalyzed by norcoclaurine synthase [3] [6]. The resulting enantiomeric purity dictates biological activity:
Chiral resolution techniques (e.g., chiral HPLC, enzymatic kinetic resolution) remain essential for studying enantiomer-specific effects, as racemic mixtures often obscure structure-activity relationships [7].
(R)-1-(Isoquinolin-5-yl)ethan-1-ol (CAS: 1204598-85-5; Molecular Formula: C₁₁H₁₁NO; MW: 173.21 g/mol) exemplifies a structurally simplified yet stereochemically defined isoquinoline derivative [2] [10]. Its structure comprises an isoquinoline heterocycle substituted at the 5-position with a chiral 1-hydroxyethyl group—a feature absent in classical alkaloids like morphine or berberine. The compound exists as a pale oil with the (R)-configuration confirmed via optical rotation measurements and chiral chromatography [7] [10].
Table 2: Key Physicochemical Properties of (R)- and (S)-1-(Isoquinolin-5-yl)ethan-1-ol
Property | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
CAS Registry Number | 1204598-85-5 | 94831084 |
Specific Rotation [α]D | Not reported (predicted dextrorotatory) | +15.8° (c 0.1, MeOH) [10] |
SMILES Notation | CC@HO | CC@@HO |
Predicted CCS (Ų) | 135.4 (M+H⁺) [10] | 135.4 (M+H⁺) [10] |
Chiral Stability | Configurationally stable at room temperature | Prone to racemization under acidic conditions |
Synthetic accessibility distinguishes this compound from complex plant-derived isoquinolines. Key routes include:
Emerging pharmacological data suggest its chiral center influences interactions with neuronal receptors and ion channels, though comprehensive target profiling remains ongoing [8] [9]. Its simplified structure provides a versatile synthon for generating stereochemically defined analogs targeting neurodegenerative and cardiovascular pathologies [6] [9].
Table 3: Synthetic Routes to (R)-1-(Isoquinolin-5-yl)ethan-1-ol
Method | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess (%) | Advantages/Limitations |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-BINAP/KOH/2-propanol/70°C | 88 | >99 | High ee; expensive catalysts |
Biocatalytic Resolution | Candida antarctica lipase/vinyl acetate | 45 (theoretical max 50) | 98 | Mild conditions; max 50% yield |
Chiral Auxiliary Approach | (R)-Pantolactone/BBr₃/CH₂Cl₂/-78°C | 72 | 95 | Predictable stereochemistry; multi-step |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0